molecular formula C17H15FN4O3S3 B2622223 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1223799-50-5

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2622223
CAS No.: 1223799-50-5
M. Wt: 438.51
InChI Key: LDULZODZZIZEDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidine-based acetamide derivative featuring a thiophene-2-sulfonyl substituent and a 3-fluoro-4-methylphenyl moiety.

  • Pyrimidine core: A heterocyclic scaffold common in pharmaceuticals, enabling hydrogen bonding and π-π stacking interactions .
  • 3-Fluoro-4-methylphenyl group: The fluorine atom increases metabolic stability, while the methyl group may enhance lipophilicity and van der Waals interactions .

Properties

IUPAC Name

2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O3S3/c1-10-4-5-11(7-12(10)18)21-14(23)9-27-17-20-8-13(16(19)22-17)28(24,25)15-3-2-6-26-15/h2-8H,9H2,1H3,(H,21,23)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDULZODZZIZEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide.

    Sulfonylation: The thiophene ring is then sulfonylated using sulfonyl chloride in the presence of a base.

    Pyrimidine ring formation: The sulfonylated thiophene is reacted with appropriate precursors to form the pyrimidine ring.

    Final coupling: The pyrimidine derivative is then coupled with 3-fluoro-4-methylphenyl acetamide under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under various conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include thiols or sulfides.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

Industry

    Materials Science: It can be used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of the target. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effect.

Comparison with Similar Compounds

Key Observations:

Core Structure Impact: Triazole derivatives (e.g., AS111) show potent anti-inflammatory activity, attributed to their ability to form stable hydrophobic interactions with COX-2 (e.g., 12 hydrophobic bonds in AS111) .

Substituent Effects :

  • Electron-withdrawing groups (e.g., fluorine, sulfonyl) improve activity by stabilizing ligand-receptor interactions. For example, AS111’s 3-methylphenyl group enhances hydrophobic binding, while the target compound’s 4-methyl group may further optimize lipophilicity .
  • Thiophene-sulfonyl vs. Pyridinyl : The thiophene-sulfonyl group in the target compound could provide stronger hydrogen-bonding capacity compared to pyridinyl in AS111, as sulfonyl groups are better hydrogen-bond acceptors .

Molecular Interactions and Binding Efficiency

  • Hydrophobic Interactions : AS111 and AS112 form 12 hydrophobic bonds with COX-2, stabilizing their binding . The target compound’s thiophene-sulfonyl and 4-methylphenyl groups may similarly engage in hydrophobic stabilization (e.g., with LEU338 in COX-2) .
  • Hydrogen Bonding : The sulfonyl group in the target compound may interact with ARG120 or TYR355 in COX-2, analogous to diclofenac’s binding mode .

Biological Activity

The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic molecule with potential applications in medicinal chemistry. Its structure features a pyrimidine core, a thiophene sulfonamide, and an acetamide moiety, suggesting diverse biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, synthetic routes, and relevant case studies.

Structure and Synthesis

The compound's molecular structure can be represented as:

C15H16FN3O2S3\text{C}_{15}\text{H}_{16}\text{F}\text{N}_{3}\text{O}_{2}\text{S}_{3}

The synthesis typically involves multi-step organic reactions:

  • Formation of the Thiophene Ring : Achieved through the Paal-Knorr synthesis.
  • Sulfonylation : The thiophene ring is sulfonylated using sulfonyl chloride.
  • Pyrimidine Formation : The sulfonylated thiophene is reacted with suitable precursors.
  • Final Coupling : The pyrimidine derivative is coupled with 3-fluoro-4-methylphenyl acetamide.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The functional groups within the molecule facilitate binding to active sites, leading to inhibition or modulation of enzyme activity. This interaction can influence various biochemical pathways, potentially resulting in therapeutic effects.

Enzyme Inhibition

Compounds with similar functional groups have been evaluated for their enzyme inhibitory properties. For instance, some derivatives have demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease. This suggests that this compound may also possess enzyme inhibition capabilities .

Case Studies

  • Anticancer Potential : In vitro studies on related compounds have shown potential anticancer activity by inhibiting cell proliferation in various cancer cell lines. The presence of the pyrimidine and thiophene moieties is often linked to enhanced cytotoxicity against cancer cells .
  • Neuroprotective Effects : Some derivatives have been tested for neuroprotective properties in models of ischemia/reperfusion injury, indicating that modifications in the structure could lead to significant protective effects on neuronal cells .

Data Tables

Activity Type Target Organism/Enzyme Activity Level
AntibacterialSalmonella typhiModerate to Strong
Enzyme InhibitionAcetylcholinesterase (AChE)Strong Inhibitory Activity
UreaseStrong Inhibitory Activity
AnticancerVarious Cancer Cell LinesModerate Inhibition
NeuroprotectiveNeuronal CellsSignificant Protection

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.